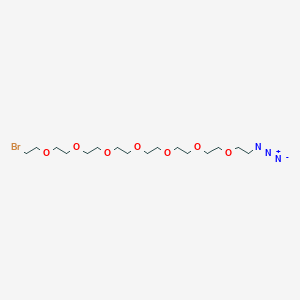
Bromo-PEG7-azide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bromo-PEG7-azide is a polyethylene glycol (PEG)-based compound that serves as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This compound is a click chemistry reagent containing an azide group, which can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) with molecules containing alkyne groups . It is also capable of strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing dibenzocyclooctyne (DBCO) or bicyclononyne (BCN) groups .
Preparation Methods
Synthetic Routes and Reaction Conditions
Bromo-PEG7-azide is synthesized through a series of chemical reactions involving polyethylene glycol (PEG) derivatives. The synthesis typically involves the following steps:
Activation of PEG: Polyethylene glycol is first activated by reacting with a brominating agent to introduce a bromine atom at one end of the PEG chain.
Azidation: The brominated PEG is then reacted with sodium azide to replace the bromine atom with an azide group, resulting in the formation of this compound
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Activation: Large quantities of polyethylene glycol are activated using brominating agents in industrial reactors.
Azidation in Bulk: The activated PEG is then subjected to azidation using sodium azide in controlled conditions to ensure high yield and purity
Chemical Reactions Analysis
Types of Reactions
Bromo-PEG7-azide undergoes several types of chemical reactions, including:
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction occurs between the azide group of this compound and alkyne-containing molecules, forming a triazole ring
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): This reaction involves the azide group reacting with strained alkynes such as DBCO or BCN, forming a triazole ring without the need for a copper catalyst
Common Reagents and Conditions
CuAAC: Requires a copper catalyst, typically copper sulfate (CuSO4) and a reducing agent like sodium ascorbate, under mild conditions.
SPAAC: Does not require a catalyst and can proceed under physiological conditions
Major Products Formed
Scientific Research Applications
Bromo-PEG7-azide has a wide range of applications in scientific research, including:
Mechanism of Action
Bromo-PEG7-azide functions primarily as a linker in PROTACs. The mechanism involves:
Binding to Target Proteins: One end of the PROTAC molecule binds to the target protein.
Recruitment of E3 Ubiquitin Ligase: The other end of the PROTAC binds to an E3 ubiquitin ligase.
Ubiquitination and Degradation: The PROTAC facilitates the transfer of ubiquitin molecules to the target protein, marking it for degradation by the proteasome
Comparison with Similar Compounds
Similar Compounds
Bromo-PEG4-azide: A shorter PEG chain variant used for similar applications but with different physical properties.
Bromo-PEG11-azide: A longer PEG chain variant offering increased solubility and flexibility
Uniqueness
Bromo-PEG7-azide is unique due to its optimal PEG chain length, which provides a balance between solubility and flexibility, making it highly effective in various applications .
Properties
Molecular Formula |
C16H32BrN3O7 |
|---|---|
Molecular Weight |
458.35 g/mol |
IUPAC Name |
1-azido-2-[2-[2-[2-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethane |
InChI |
InChI=1S/C16H32BrN3O7/c17-1-3-21-5-7-23-9-11-25-13-15-27-16-14-26-12-10-24-8-6-22-4-2-19-20-18/h1-16H2 |
InChI Key |
LWSHEWKDEYNIIK-UHFFFAOYSA-N |
Canonical SMILES |
C(COCCOCCOCCOCCOCCOCCOCCBr)N=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


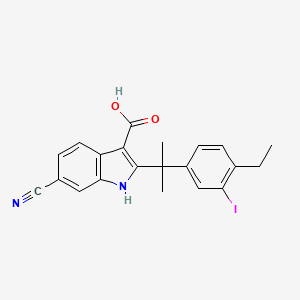
![4(1H)-Quinolinone, 2-[[(2,3-difluorophenyl)methyl]thio]-](/img/structure/B11828339.png)
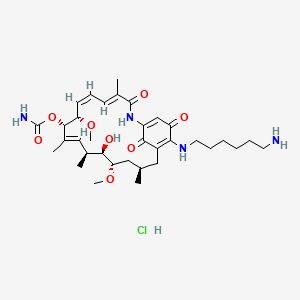
![(3aS,6R,8aR)-6-methyl-3a,6-dihydro-1H,3H,8H-azirino[1,2-a]thieno[3,4-b]pyridine](/img/structure/B11828348.png)
![[(1R,6S)-3-azabicyclo[4.1.0]heptan-1-yl]methanol](/img/structure/B11828359.png)
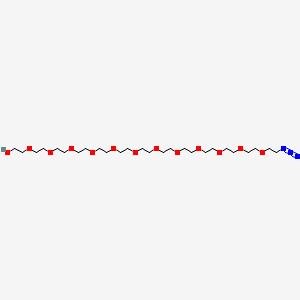


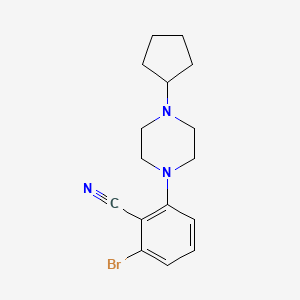
![1-[(2-Nitrophenyl)sulfonyl]-1H-pyrrole](/img/structure/B11828374.png)

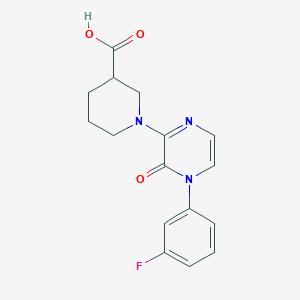
![(9R,9aR)-7-methoxy-9a-(2-methylprop-2-en-1-yl)-1H,2H,3H,9H,9aH-benzo[b]pyrrolizin-9-amine](/img/structure/B11828387.png)
![(3aR,6S,8aR)-2-(4-bromophenyl)-6-phenyl-2,3,3a,6-tetrahydro-1H,8H-azirino[1,2-a]pyrrolo[3,4-b]pyridine](/img/structure/B11828390.png)
